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molecular formula C10H13BF4N2 B8385349 4-t-Butylbenzenediazonium tetrafluoroborate

4-t-Butylbenzenediazonium tetrafluoroborate

Cat. No. B8385349
M. Wt: 248.03 g/mol
InChI Key: KFKVPPIMXQABKU-UHFFFAOYSA-N
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Patent
US07384815B2

Procedure details

The 4-tert-butylaniline was dissolved in a 1:1 mixture of acetonitrile and dry methylene chloride prior to addition to the nitrosonium tetrafluoroborate. Yield: 78%. MP 91° C. IR (KBr) 3364.8, 3107.3, 2968.6, 2277.2, 1579.2, 1482.0, 1418.0, 1373.5, 1269.8, 1056.9, 841.1, 544.6, 621.4 cm−1. 1H NMR (400 MHz, CD3CN) δ 8.16 (ABq, J=9.0 Hz, Δv=298.7 Hz, 4H), 1.30 (s, 12H). 13C NMR (100 MHz, CD3CN) δ 168.85, 133.67, 130.43, 111.88, 37.86, 30.84.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[F:12][B-:13]([F:16])([F:15])[F:14].[N:17]#[O+].[K+].[Br-]>C(#N)C.C(Cl)Cl>[F:12][B-:13]([F:16])([F:15])[F:14].[C:1]([C:5]1[CH:6]=[CH:7][C:8]([N+:9]#[N:17])=[CH:10][CH:11]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.N#[O+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
F[B-](F)(F)F.C(C)(C)(C)C1=CC=C(C=C1)[N+]#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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